An In-depth Technical Guide to 1-(Furan-2-yl)ethanamine: Chemical Properties and Structure
An In-depth Technical Guide to 1-(Furan-2-yl)ethanamine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 1-(Furan-2-yl)ethanamine. This compound, featuring a furan ring, is a valuable building block in medicinal chemistry due to the diverse pharmacological activities exhibited by furan derivatives. This document includes a summary of its physicochemical properties, a detailed representative synthesis protocol, and an analysis of its spectroscopic characteristics. Furthermore, it explores the relevance of the furan scaffold in drug development, including its potential interaction with key signaling pathways.
Introduction
1-(Furan-2-yl)ethanamine is a primary amine that incorporates a furan moiety, a five-membered aromatic heterocycle containing one oxygen atom. The furan ring is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide range of biological activities.[1][2] Furan derivatives have demonstrated potential as antibacterial, antiviral, anti-inflammatory, and anticancer agents.[2][3] 1-(Furan-2-yl)ethanamine serves as a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its chemical characteristics essential for its effective use in research and drug development.[4]
Chemical Structure and Isomerism
The chemical structure of 1-(Furan-2-yl)ethanamine consists of a furan ring substituted at the 2-position with an ethylamine group, where the amino group is attached to the first carbon of the ethyl chain. The presence of a chiral center at the carbon atom bonded to the amino group and the furan ring means that 1-(Furan-2-yl)ethanamine exists as a racemic mixture of two enantiomers: (R)-1-(Furan-2-yl)ethanamine and (S)-1-(Furan-2-yl)ethanamine.
Caption: Chemical structure of 1-(Furan-2-yl)ethanamine.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Furan-2-yl)ethanamine is provided in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO | [5] |
| Molecular Weight | 111.14 g/mol | [5][6] |
| CAS Number | 22095-34-7 (racemate) | [5][7] |
| 132523-44-5 ((R)-enantiomer) | [8] | |
| 27948-38-5 ((S)-enantiomer) | ||
| Appearance | Liquid | [9] |
| Boiling Point | 145-147 °C at 740 Torr | [6][9] |
| Density | 0.9856 g/mL at 20 °C | [9] |
Synthesis
The most common method for the synthesis of 1-(Furan-2-yl)ethanamine is the reductive amination of 2-acetylfuran.[10] This two-step, one-pot process involves the initial formation of an imine by reacting 2-acetylfuran with an amine source, followed by the reduction of the imine to the desired primary amine.[11]
Caption: General workflow for the synthesis of 1-(Furan-2-yl)ethanamine.
Experimental Protocol: Representative Reductive Amination
This protocol is a representative example of the reductive amination of 2-acetylfuran. Specific conditions may require optimization.
Materials:
-
2-Acetylfuran
-
Ammonia source (e.g., ammonia in methanol, ammonium acetate)
-
Reducing agent (e.g., sodium borohydride, hydrogen gas with a catalyst like Raney Nickel or Palladium on carbon)
-
Solvent (e.g., methanol, ethanol)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve 2-acetylfuran in the chosen solvent. Add the ammonia source in excess. The reaction mixture is stirred at room temperature. The progress of the imine formation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Reduction: Once the imine formation is complete or has reached equilibrium, the reducing agent is carefully added to the reaction mixture. If using a catalytic hydrogenation approach, the reaction is conducted under a hydrogen atmosphere in the presence of the catalyst. The reaction is stirred until the reduction is complete, which can be monitored by TLC or GC.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and extracted with an organic solvent like diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered. The solvent is then evaporated to yield the crude 1-(Furan-2-yl)ethanamine. Further purification can be achieved by vacuum distillation.
Spectroscopic Properties
¹H NMR Spectroscopy
The proton NMR spectrum of 1-(Furan-2-yl)ethanamine is expected to show distinct signals for the protons on the furan ring, the ethylamine side chain, and the amine group.
-
Furan Protons: Three signals in the aromatic region (typically δ 6.0-7.5 ppm), corresponding to the three protons on the furan ring. The proton at the 5-position will likely appear as a doublet of doublets, the proton at the 3-position as a doublet of doublets, and the proton at the 4-position as a triplet-like multiplet.
-
CH Proton: A quartet in the upfield region (typically δ 3.5-4.5 ppm) for the proton on the chiral carbon, coupled to the methyl protons and the amine protons.
-
CH₃ Protons: A doublet in the more upfield region (typically δ 1.2-1.8 ppm) for the three protons of the methyl group, coupled to the CH proton.
-
NH₂ Protons: A broad singlet (typically δ 1.0-3.0 ppm) for the two amine protons. The chemical shift of this signal is variable and can be affected by solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Furan Carbons: Four signals in the downfield region (typically δ 105-155 ppm) for the four carbons of the furan ring. The carbon atom attached to the ethylamine group (C2) will be the most downfield of these.
-
Chiral Carbon: A signal in the mid-field region (typically δ 40-60 ppm) for the chiral carbon atom.
-
Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm) for the methyl carbon.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the amine and furan functional groups.
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N-H Stretching: A medium to weak pair of bands in the region of 3300-3500 cm⁻¹ characteristic of a primary amine.
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N-H Bending: A medium to strong band in the region of 1590-1650 cm⁻¹.
-
C-N Stretching: A medium band in the region of 1020-1220 cm⁻¹.[12]
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=C-H Stretching (Furan): A sharp band above 3000 cm⁻¹.
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C=C Stretching (Furan): Bands in the region of 1500-1600 cm⁻¹.
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C-O-C Stretching (Furan): A strong band in the region of 1000-1300 cm⁻¹.
Mass Spectrometry
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 111. Fragmentation patterns would likely involve the loss of the methyl group (M-15), the amino group (M-16), and cleavage of the bond between the furan ring and the side chain.
Applications in Drug Development
The furan scaffold is a significant pharmacophore in drug discovery.[1] Furan derivatives have been reported to possess a wide array of pharmacological activities, including:
-
Anticancer Activity: Some furan-containing compounds have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Antimicrobial Activity: The furan nucleus is present in several antimicrobial agents.[3]
-
Anti-inflammatory Activity: Certain furan derivatives have shown potential in reducing inflammation.[3]
The biological activity of furan derivatives is often attributed to their ability to participate in various biological interactions. While the specific biological targets of 1-(Furan-2-yl)ethanamine are not well-documented, derivatives of similar furan-containing structures have been shown to modulate key signaling pathways. For instance, some furan derivatives act as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1]
Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibition by furan derivatives.
Conclusion
1-(Furan-2-yl)ethanamine is a versatile chemical building block with significant potential in the synthesis of novel compounds for drug discovery and development. Its straightforward synthesis from readily available starting materials, combined with the diverse biological activities associated with the furan scaffold, makes it an attractive target for further investigation. This technical guide provides a foundational understanding of its chemical properties, structure, and synthesis to aid researchers in its effective application.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alpha-Methyl-2-furanmethanamine | C6H9NO | CID 90729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 7. scbt.com [scbt.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. infrared spectrum of ethylamine C2H7N CH3CH2NH2 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
